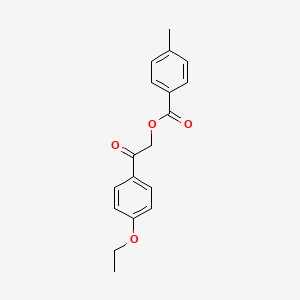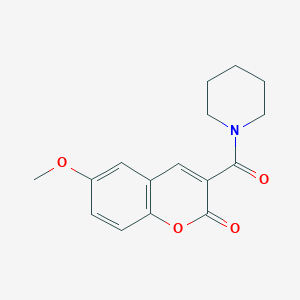
3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of quinoline-2-carboxamide derivatives and is known to have potent inhibitory effects on a variety of protein kinases.
作用机制
The mechanism of action of 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 involves the competitive inhibition of ATP binding to the kinase domain of target proteins. It binds to the ATP-binding pocket of the kinase domain and prevents the transfer of phosphate groups from ATP to downstream substrates. This results in the inhibition of kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis and tumor growth, and modulate immune responses. 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has several advantages for lab experiments. It is a highly specific and potent inhibitor of protein kinases, which makes it an ideal tool compound for studying kinase function and regulation. It is also relatively easy to synthesize and has good stability and solubility properties. However, 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has some limitations for lab experiments. It has poor selectivity for certain kinases and can inhibit other unrelated enzymes at high concentrations. It also has limited bioavailability and can be rapidly metabolized in vivo.
未来方向
There are several future directions for the use of 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 in scientific research. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to use it as a tool compound to study the function and regulation of other protein kinases, such as MAPKAPK2 and PKC. Additionally, the development of more selective and potent derivatives of 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 could improve its utility as a tool compound and therapeutic agent.
合成方法
The synthesis of 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with 2-aminobenzonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions, including acylation, cyclization, and deprotection, to yield 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 in high yield and purity.
科学研究应用
3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has been extensively used in scientific research as a tool compound to study the function and regulation of various protein kinases. It has been shown to inhibit the activity of several kinases, including c-Raf, B-Raf, and MEK1/2, which are involved in the regulation of cell growth, differentiation, and survival. 3,5-dichloro-2-methoxy-N-5-quinolinylbenzamide 5074 has also been used to investigate the role of these kinases in various cellular processes, such as mitosis, apoptosis, and autophagy.
属性
IUPAC Name |
3,5-dichloro-2-methoxy-N-quinolin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-16-12(8-10(18)9-13(16)19)17(22)21-15-6-2-5-14-11(15)4-3-7-20-14/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAVDJUYJKTLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)

![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)

![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)

![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)

![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)